3-Bromo-1-methyl-7-nitro-1H-indazole
Overview
Description
“3-Bromo-1-methyl-7-nitro-1H-indazole” is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a more potent inhibitor of nNOS than 7-nitroindazole in vitro, but unlike 7-nitroindazole, it is also potent against iNOS . The IC50 values for inhibition of rat nNOS, bovine eNOS, and rat iNOS are 0.17, 0.86, and 0.29 µM, respectively .
Molecular Structure Analysis
The molecular formula of “3-Bromo-1-methyl-7-nitro-1H-indazole” is C8H6BrN3O2 . Its average mass is 256.056 Da and its monoisotopic mass is 254.964325 Da .
Physical And Chemical Properties Analysis
“3-Bromo-1-methyl-7-nitro-1H-indazole” is a crystalline solid . Its solubility varies depending on the solvent: it is >26.5 mg/ml in DMF, >16.6 mg/ml in DMSO, >150 µg/ml in DMSO:Water (10:90), >1 mg/ml in DMSO:Water (50:50), and >20 mg/ml in Ethanol .
Scientific Research Applications
Crystal and Molecular Structure Analysis
3-Bromo-1-methyl-7-nitro-1H-indazole has been synthesized and characterized by X-ray diffraction, and NMR spectroscopy, revealing insights into its molecular and crystal structure. The studies have shown intermolecular halogen bonds and the importance of dihedral angles in its crystal structure, which are consistent with DFT calculations (Cabildo et al., 2011).
Biochemical Applications
Research has highlighted the potential biochemical applications of 3-Bromo-1-methyl-7-nitro-1H-indazole derivatives. These compounds have been evaluated for α-glucosidase inhibition and antioxidant activity, exhibiting significant to moderate inhibitory effects, which could be beneficial for managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020). Additionally, some derivatives have shown promising anticancer activities, specifically against the breast MCF-7 cancer cell line, indicating their potential in cancer therapy.
Corrosion Inhibition
Indazole derivatives, including 3-Bromo-1-methyl-7-nitro-1H-indazole, have been investigated as corrosion inhibitors for iron in acidic environments. These compounds decrease corrosion current and increase charge-transfer resistance, suggesting their utility in protecting metallic materials from corrosion (Babić-Samardžija et al., 2005).
Medicinal Chemistry
In medicinal chemistry, indazole derivatives are explored for their neuroprotective activity and selectivity towards nitric oxide synthase (NOS) inhibition. Specific derivatives of 3-Bromo-1-methyl-7-nitro-1H-indazole have been designed to achieve high inhibitory potency and selectivity for NOS-II, offering potential therapeutic benefits in conditions associated with excessive nitric oxide production (Claramunt et al., 2009).
Antibacterial and Antifungal Activities
Research on indazole scaffolds, including 3-Bromo-1-methyl-7-nitro-1H-indazole and its derivatives, has shown promising antibacterial and antifungal activities. These compounds exhibit significant efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Panda et al., 2022).
Safety And Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of “3-Bromo-1-methyl-7-nitro-1H-indazole” and other indazole compounds.
properties
IUPAC Name |
3-bromo-1-methyl-7-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCVNVOZRXFKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479938 | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-7-nitro-1H-indazole | |
CAS RN |
74209-37-3 | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74209-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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